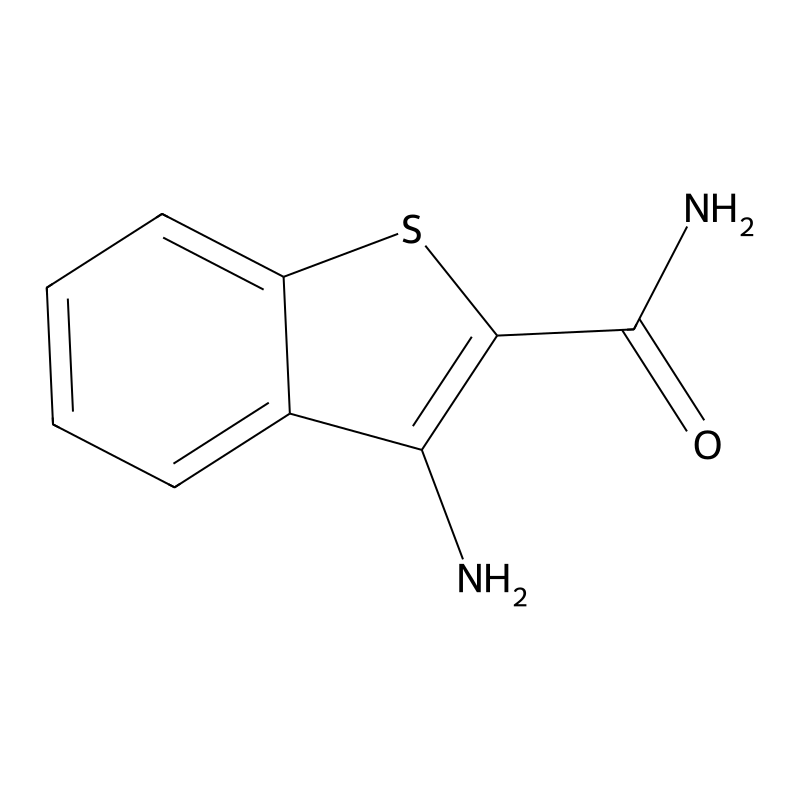3-Amino-1-benzothiophene-2-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemistry of Heterocyclic Compounds
Specific Scientific Field: Organic Chemistry
Methods of Application or Experimental Procedures: The synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions.
Results or Outcomes: The yield of the product was determined by assuming the sum of the integral intensities of 2-fluoro- benzonitrile 1aand product 3ain the range of 7.89– 8.15 ppm as 100%.
Therapeutic Importance of Synthetic Thiophene
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry.
Methods of Application or Experimental Procedures: Thiophene is a five membered heteroaromatic compound containing a sulfur atom at 1 position.
Results or Outcomes: Thiophene has been proven to be effectual drugs in present respective disease scenario.
Synthesis of Anticancer Agents
Summary of the Application: 2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents.
Synthesis of Anti-atherosclerotic Agents
Summary of the Application: 2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents.
Synthesis of Biologically Active Azomethine Derivatives
Summary of the Application: Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are acyclic precursors of biologically active compounds derived from 5,6,7,8-tetrahydro-3H-benzoteopheno.
Synthesis of Benzofuran Derivatives
3-Amino-1-benzothiophene-2-carboxamide is a heterocyclic compound characterized by a benzothiophene core, which is a fused ring system containing both benzene and thiophene. Its molecular formula is and it features an amino group and a carboxamide functional group, making it an important compound in medicinal chemistry and organic synthesis. The compound is known for its potential biological activities, particularly in the development of pharmaceuticals.
The chemical reactivity of 3-amino-1-benzothiophene-2-carboxamide involves various reactions typical of amines and carboxamides. It can participate in:
- Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for reactions with electrophiles.
- Coupling reactions: This compound can undergo cross-coupling reactions, such as those facilitated by palladium catalysts, to form more complex structures. For instance, it has been successfully coupled with aryl halides to generate new products .
- Oxidative transformations: The compound may also be subjected to oxidative reactions which can modify its functional groups or lead to dimerization under specific conditions .
3-Amino-1-benzothiophene-2-carboxamide exhibits significant biological activities. It has been studied for its potential anti-cancer properties and has shown efficacy against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific enzymes related to cancer cell proliferation . Additionally, compounds related to this structure have demonstrated antiviral activity against human cytomegalovirus, indicating a broader spectrum of biological relevance .
Several methods have been developed for the synthesis of 3-amino-1-benzothiophene-2-carboxamide:
- Microwave-assisted synthesis: This method utilizes microwave irradiation to enhance reaction rates and yields. It typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine .
- Copper-catalyzed cross-coupling: A common approach involves the use of copper catalysts to facilitate the coupling of aryl halides with amines or other nucleophiles, leading to the formation of the desired benzothiophene derivatives .
- Conventional heating methods: Traditional synthetic routes using reflux conditions have also been employed, although they may require longer reaction times compared to microwave techniques .
3-Amino-1-benzothiophene-2-carboxamide finds applications primarily in medicinal chemistry as a precursor for developing new therapeutic agents. Its derivatives are being explored for their potential as:
- Anticancer agents: Due to their ability to inhibit tumor growth.
- Antiviral compounds: Particularly against drug-resistant strains of viruses.
- Building blocks in organic synthesis: For creating more complex molecular architectures in pharmaceutical research.
Studies on the interactions of 3-amino-1-benzothiophene-2-carboxamide with various biological targets have indicated its potential as a lead compound for drug development. Interaction studies often focus on its binding affinity and selectivity towards specific enzymes or receptors involved in disease pathways. These studies are crucial for understanding how modifications to the compound can enhance its efficacy and reduce toxicity.
Several compounds share structural similarities with 3-amino-1-benzothiophene-2-carboxamide. Here are some notable examples:
The uniqueness of 3-amino-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups that contribute to its biological activity and synthetic versatility, making it a valuable compound in drug discovery efforts.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








